2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
2-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-6-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN3O2S.ClH/c1-13-11-14(22)12-17-19(13)25-21(30-17)27(6-5-26-7-9-29-10-8-26)20(28)18-15(23)3-2-4-16(18)24;/h2-4,11-12H,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGYBDQSRQKJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC=C4Cl)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation. Among the series of similar compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation.
Pharmacokinetics
Benzothiazole derivatives are known for their good bioavailability and ability to cross biological membranes. .
Result of Action
The molecular and cellular effects of the compound’s action result in anti-inflammatory activity . By inhibiting the COX enzymes and subsequently reducing the production of prostaglandins, the compound helps to alleviate inflammation. In fact, certain derivatives of this compound have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation.
Biological Activity
2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound belonging to the benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article synthesizes the available research findings on its biological activity, including case studies and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H21Cl3FN3O2S |
| Molecular Weight | 504.8 g/mol |
| CAS Number | 1351594-58-5 |
These properties suggest a complex structure that may interact with various biological targets, enhancing its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, a study evaluated several benzothiazole derivatives for their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Key Findings:
- Inhibition of Cell Proliferation : The compound exhibited significant antiproliferative effects on A431 and A549 cells, with IC50 values indicating effective concentrations for therapeutic use.
- Mechanism of Action : The compound was shown to inhibit key signaling pathways (AKT and ERK), which are crucial for cancer cell survival and proliferation .
- Apoptosis Induction : Flow cytometry analysis confirmed that treatment with this compound led to increased apoptotic cell populations in treated groups compared to controls.
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines was assessed using mouse monocyte macrophages (RAW264.7). Enzyme-linked immunosorbent assay (ELISA) results demonstrated a significant reduction in the levels of IL-6 and TNF-α, two critical mediators of inflammation .
Summary of Anti-inflammatory Effects:
- Cytokine Inhibition : The compound effectively reduced IL-6 and TNF-α levels, suggesting potential use in inflammatory conditions.
- Dual Action : The ability to target both cancer proliferation and inflammation positions this compound as a promising candidate for dual-action therapies.
Study 1: Efficacy in Cancer Cell Lines
A series of experiments were conducted to evaluate the efficacy of various benzothiazole derivatives, including the target compound, against multiple cancer cell lines. The study revealed that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell growth and induced apoptosis.
Study 2: In Vivo Assessment
In vivo studies involving murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. This suggests that the compound not only acts at the cellular level but also exhibits systemic efficacy against tumor growth .
Preparation Methods
Preparation of 6-Chloro-4-Methylbenzo[d]Thiazol-2-Amine
The benzo[d]thiazole moiety is synthesized via cyclization of substituted aniline precursors. A representative method involves:
- Starting material : 4-Chloro-2-methylaniline (1 eq) treated with ammonium thiocyanate (2 eq) in glacial acetic acid at 0–10°C.
- Bromine addition : Bromine (2 eq) in acetic acid is added dropwise to form 6-chloro-4-methylbenzo[d]thiazol-2-amine hydrobromide.
- Purification : Recrystallization from ethanol yields the free amine (typical yield: 70–85%).
Key reaction :
$$
\text{4-Chloro-2-methylaniline} + \text{NH}4\text{SCN} \xrightarrow{\text{Br}2, \text{AcOH}} \text{6-Chloro-4-methylbenzo[d]thiazol-2-amine}
$$
Functionalization of the Benzo[d]Thiazole Amine
Alkylation with 2-Morpholinoethyl Chloride
The primary amine undergoes alkylation to introduce the morpholinoethyl group:
- Conditions : 6-Chloro-4-methylbenzo[d]thiazol-2-amine (1 eq) reacts with 2-morpholinoethyl chloride (1.2 eq) in dimethyl sulfoxide (DMSO) at 120°C for 2–4 hours.
- Base : Diisopropylethylamine (DIPEA, 2 eq) is used to scavenge HCl.
- Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexanes).
Mechanistic insight : The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the chloroethyl group.
Synthesis of the Benzoyl Chloride Intermediate
Preparation of 2-Chloro-6-Fluorobenzoyl Chloride
The acyl chloride is prepared from 2-chloro-6-fluorobenzoic acid:
- Chlorination : Thionyl chloride (2 eq) is added to the benzoic acid in anhydrous tetrahydrofuran (THF) under reflux for 3 hours.
- Workup : Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride (quantitative conversion).
Safety note : Thionyl chloride reactions require strict moisture control due to vigorous HCl and SO$$_2$$ evolution.
Amide Bond Formation
Coupling of Benzoyl Chloride with Alkylated Amine
The final benzamide is assembled via Schotten-Baumann reaction:
- Reagents : 2-Chloro-6-fluorobenzoyl chloride (1.1 eq) is added to a solution of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)amine (1 eq) in dichloromethane (DCM).
- Base : Triethylamine (3 eq) neutralizes HCl generated during the reaction.
- Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.
- Yield : 50–65% after purification by recrystallization (ethanol/water).
Critical parameters :
- Temperature control prevents premature hydrolysis of the acyl chloride.
- Anhydrous conditions are essential for high yields.
Hydrochloride Salt Formation
Acidification to the Hydrochloride Salt
The free base is converted to its hydrochloride salt for improved solubility:
- Procedure : The benzamide is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete.
- Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum (yield: 90–95%).
Analytical confirmation : The salt is characterized by melting point, $$^1$$H NMR, and mass spectrometry.
Optimization and Challenges
Selectivity in Alkylation
Competing reactions during alkylation (e.g., over-alkylation) are mitigated by:
Purification Strategies
- Column chromatography : Essential for separating regioisomers in the benzo[d]thiazole synthesis.
- Recrystallization : Ethanol/water mixtures effectively purify the final hydrochloride salt.
Alternative Synthetic Routes
Microwave-Assisted Alkylation
Patent data suggests microwave irradiation (120°C, 2 hours) reduces reaction times by 50% compared to conventional heating.
Q & A
Q. How do reaction mechanisms differ between solution-phase and solid-phase synthesis routes?
- Answer : Solid-phase synthesis (e.g., Wang resin) simplifies purification but may reduce yield due to steric hindrance. Solution-phase allows better control of intermediates but requires stepwise isolation. Mechanistic studies via F NMR kinetics reveal faster amide coupling in solution phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
